molecular formula C17H17N5O3 B2451049 3,4-dimethoxy-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide CAS No. 2034384-76-2

3,4-dimethoxy-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide

Cat. No.: B2451049
CAS No.: 2034384-76-2
M. Wt: 339.355
InChI Key: GXFXGIPXIKWKNO-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a synthetically designed organic compound incorporating a 1,2,3-triazole core, a privileged scaffold in modern medicinal chemistry. The molecular structure features a 3,4-dimethoxybenzamide moiety linked via a methylene group to a 1,2,3-triazole ring, which is further substituted with a pyridin-3-yl group. The 1,2,3-triazole ring is renowned for its stability under metabolic and hydrolytic conditions, its ability to participate in hydrogen bonding, and its role as a robust bioisostere, making it a highly valuable component in the design of bioactive molecules and pharmaceutical lead compounds . This compound is of significant interest in chemical biology and drug discovery research. While specific biological data for this exact molecule is not available in the public domain, its structural components are associated with a wide range of pharmacological activities. The 1,2,3-triazole pharmacophore is extensively investigated for its potential in developing novel agents with anticancer, antimicrobial, anti-inflammatory, and antiviral properties . Furthermore, the dimethoxybenzamide unit is a common feature in molecules that interact with various enzymes and receptors. Researchers can utilize this compound as a key chemical intermediate or as a core structural unit for constructing more complex hybrid molecules via click chemistry, a highly efficient and reliable synthetic approach . Its well-defined structure and high purity make it an excellent candidate for screening in biological assays, structure-activity relationship (SAR) studies, and as a building block in the synthesis of combinatorial libraries aimed at probing new biological targets. This product is provided for research use only and is strictly not intended for any human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3,4-dimethoxy-N-[(1-pyridin-3-yltriazol-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-24-15-6-5-12(8-16(15)25-2)17(23)19-9-13-11-22(21-20-13)14-4-3-7-18-10-14/h3-8,10-11H,9H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFXGIPXIKWKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CN(N=N2)C3=CN=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is the use of click chemistry to form the triazole ring. The general steps might include:

    Formation of the Triazole Ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an azide and an alkyne react to form the triazole ring.

    Attachment of the Pyridine Moiety: The pyridine group can be introduced through nucleophilic substitution or other suitable reactions.

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4-dimethoxybenzoic acid with appropriate amines or amides under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide core or the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of the triazole class exhibit notable antibacterial properties. For instance, compounds containing the triazole moiety have been synthesized and tested against various bacterial strains. Studies indicate that certain triazole derivatives possess strong antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) often below 100 µg/mL .

Antifungal Properties

The compound's structure allows for potential antifungal applications. Triazole derivatives have been reported to show efficacy against several fungal strains, including Candida albicans. Some synthesized compounds demonstrated MIC values lower than those of traditional antifungal agents like fluconazole . The mechanism often involves the inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity.

Anticancer Potential

Research into the anticancer properties of triazole derivatives has gained momentum. Some studies suggest that compounds similar to 3,4-dimethoxy-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide can induce apoptosis in cancer cells and inhibit tumor growth. The precise mechanisms are still under investigation but may involve the modulation of signaling pathways related to cell proliferation and survival .

Pesticidal Activity

Triazole compounds have been explored for their potential as agrochemicals. Their effectiveness as fungicides against plant pathogens has been documented. For example, certain triazole derivatives have shown promise in controlling fungal diseases in crops, thereby enhancing agricultural productivity .

Synthesis of Functional Materials

The unique chemical structure of this compound allows for its use in the development of functional materials. Research indicates that triazole-based compounds can be utilized in creating polymers with specific properties such as increased thermal stability and enhanced mechanical strength .

Case Studies

Application AreaStudy ReferenceFindings
AntibacterialPMC6768024Significant antibacterial activity against multiple strains with MIC < 100 µg/mL.
AntifungalPMC6150321Efficacy against Candida species with MIC ≤ 25 µg/mL compared to fluconazole.
AnticancerPMC5003518Induction of apoptosis in cancer cell lines through pathway modulation.
AgriculturalVarious studiesEffective as a fungicide for controlling crop diseases.
Material ScienceRecent publicationsDevelopment of polymers with enhanced properties using triazole derivatives.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamides with different substituents, triazole-containing molecules, and pyridine derivatives. Examples might include:

  • 3,4-Dimethoxybenzamide
  • 1-(Pyridin-3-yl)-1H-1,2,3-triazole
  • N-(Triazolylmethyl)benzamides

Uniqueness

The uniqueness of 3,4-dimethoxy-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Biological Activity

3,4-Dimethoxy-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide, identified by its CAS number 2034384-76-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H17N5O3C_{17}H_{17}N_{5}O_{3} with a molecular weight of 339.3 g/mol. The compound features a benzamide core substituted with methoxy groups and a pyridine-triazole moiety, which is crucial for its biological activity.

PropertyValue
CAS Number2034384-76-2
Molecular FormulaC₁₇H₁₇N₅O₃
Molecular Weight339.3 g/mol

Anticancer Activity

Recent studies indicate that compounds with triazole and pyridine functionalities exhibit significant anticancer properties. For instance, the triazole moiety is known to enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation. A study demonstrated that derivatives similar to this compound showed promising results in inhibiting cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the low micromolar range .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research shows that derivatives containing the triazole ring can exhibit broad-spectrum antibacterial effects. In vitro tests revealed that this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be as low as 31.25 µg/mL against certain strains .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The triazole group can chelate metal ions in enzymes like carbonic anhydrase (CA), leading to enzyme inhibition.
  • Disruption of Cellular Signaling : The pyridine ring is known to participate in hydrogen bonding interactions with proteins involved in cell signaling pathways.
  • Induction of Apoptosis : Studies suggest that the compound may trigger apoptotic pathways in cancer cells through the activation of caspases.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Case Study 1 : In a study involving human cancer cell lines, treatment with 10 µM of the compound resulted in a significant reduction in cell viability (up to 70% in MCF-7 cells), suggesting potent anticancer properties .
  • Case Study 2 : A comparative analysis of various triazole derivatives indicated that those with methoxy substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .

Q & A

Basic: What are the common synthetic routes for 3,4-dimethoxy-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide?

The synthesis typically involves multi-step reactions, starting with the preparation of the triazole-pyridine core via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Subsequent coupling with a 3,4-dimethoxybenzamide derivative is achieved using nucleophilic substitution or amidation reactions. Key reagents include benzoyl chlorides, pyridinyl azides, and alkynyl intermediates. Reaction conditions such as temperature (e.g., reflux in ethanol) and catalysts (e.g., CuI) are critical for optimizing yield and purity .

Advanced: How can SHELX software enhance the refinement of this compound’s crystal structure?

SHELXL is widely used for small-molecule crystallographic refinement. For this compound, SHELXL can model disorder in the triazole or pyridine rings, refine anisotropic displacement parameters, and validate hydrogen bonding networks. The program’s robust handling of twinning and high-resolution data is particularly useful for resolving structural ambiguities. Researchers should employ the L.S. and BLOC commands to refine rigid groups and apply restraints for methoxy or triazole substituents .

Basic: Which functional groups in this compound are critical for its bioactivity?

The triazole ring (1,2,3-triazole) serves as a hydrogen bond acceptor, while the pyridine moiety enhances solubility and π-π stacking interactions. The 3,4-dimethoxybenzamide group contributes to lipophilicity and membrane permeability, critical for cellular uptake. Modifications to these groups (e.g., replacing methoxy with ethoxy) can alter binding affinity and pharmacokinetics .

Advanced: How can contradictions in biological activity data be resolved?

Discrepancies in activity assays (e.g., IC50 variations) may arise from differences in cell lines, solvent systems, or tautomeric equilibria. Methodological solutions include:

  • Standardizing assay protocols (e.g., using DMSO concentration ≤0.1%).
  • Validating target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).
  • Performing quantum mechanical calculations to predict tautomer prevalence under experimental conditions .

Advanced: What computational strategies predict target interactions for this compound?

Molecular docking (e.g., AutoDock Vina) with homology models of target proteins (e.g., kinases) can identify binding poses. Density Functional Theory (DFT) calculations assess electronic properties of the triazole and benzamide groups. Pharmacophore mapping using Schrödinger Suite highlights essential interaction features. Cross-validate predictions with Molecular Dynamics (MD) simulations to assess binding stability .

Basic: Which analytical techniques confirm the compound’s purity and structure?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%).
  • NMR : 1^1H and 13^13C NMR verify substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm).
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 394.1521 for C20H20N5O3).
  • XRD : Resolve crystal packing and hydrogen-bonding networks .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

  • Core modifications : Replace pyridin-3-yl with pyridin-2-yl to alter steric effects.
  • Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF3) on the benzamide to enhance metabolic stability.
  • Linker optimization : Replace the methylene bridge with ethylene to probe flexibility. Use parallel synthesis and high-throughput screening (HTS) to evaluate libraries .

Basic: What are the solubility and stability properties of this compound?

The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Stability studies (e.g., 48-hour exposure to PBS at pH 7.4) reveal no degradation by HPLC. Store at -20°C under inert atmosphere to prevent oxidation of the triazole ring .

Advanced: What challenges arise in characterizing tautomeric forms of the triazole moiety?

The 1,2,3-triazole group can exhibit tautomerism (1H vs. 2H forms), complicating NMR interpretation. Low-temperature XRD (100 K) and 15^15N NMR experiments distinguish tautomers. Computational studies (e.g., Natural Bond Orbital analysis) predict the dominant tautomer in solution .

Advanced: How to statistically validate crystallographic data quality?

Use SHELXL’s WGHT parameter to optimize weighting schemes. Validate with R-factor convergence (<5% discrepancy), CheckCIF for ADPs, and Hirshfeld surface analysis to detect weak interactions. Apply Bayesian statistics (e.g., Hamilton test) to compare refinement models .

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